molecular formula C10H10N2 B107616 4-Aminoquinaldine CAS No. 6628-04-2

4-Aminoquinaldine

カタログ番号: B107616
CAS番号: 6628-04-2
分子量: 158.2 g/mol
InChIキー: COCFIBRMFPWUDW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Aminoquinaldine (4-AQ), chemically designated as 2-methylquinolin-4-amine (C₁₀H₁₀N₂, MW: 158.20 g/mol), is a heterocyclic aromatic compound featuring a quinoline backbone substituted with an amino group at position 4 and a methyl group at position 2 . Its structure (SMILES: Cc1cc(N)c2ccccc2n1) confers unique electronic and steric properties, enabling diverse applications in medicinal chemistry, materials science, and industrial processes. Notably, 4-AQ has been investigated as a corrosion inhibitor , a precursor for antileishmanial agents , and a model compound in crystallographic studies .

特性

IUPAC Name

2-methylquinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c1-7-6-9(11)8-4-2-3-5-10(8)12-7/h2-6H,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COCFIBRMFPWUDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50216477
Record name 4-Amino-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50216477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>23.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24828903
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

6628-04-2
Record name 4-Amino-2-methylquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6628-04-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Quinaldinamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006628042
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6628-04-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60281
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Amino-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50216477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-2-methylquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.914
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-QUINALDINAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5YZ7028HHH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

準備方法

Oxidation to N-Oxide

2-Methylquinaldine undergoes oxidation with hydrogen peroxide (H₂O₂) in acetic acid at 60–80°C for 4–6 hours, yielding 2-methylquinaldine N-oxide. This step exploits the electron-rich quinoline nitrogen for selective oxidation.

Nitration at Position 4

The N-oxide intermediate is subjected to nitration using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C. The nitro group preferentially substitutes at the 4-position due to the directing effects of the N-oxide moiety, producing 2-methyl-4-nitroquinoline N-oxide.

Photochemical Reduction of N-Oxide

The N-oxide group is reduced under UV light irradiation in a methanol-water solvent system. This step regenerates the quinoline backbone while retaining the nitro group, forming 2-methyl-4-nitroquinoline.

Nitro to Amino Conversion

Iron powder and hydrazine hydrate (N₂H₄·H₂O) in ethanol mediate the reduction of the nitro group to an amine at 70–80°C. This step yields 2-methyl-4-aminoquinoline N-oxide, with the reaction typically completing within 3–5 hours.

Aerobic Dehydrogenative Aromatization Using Pd/Cu Catalysis

A cutting-edge methodology developed by The Journal of Organic Chemistry employs synergistic palladium-copper catalysis to synthesize this compound derivatives directly from 2,3-dihydroquinolin-4(1H)-ones and amines.

Reaction Mechanism

The process involves:

  • Copper-mediated imine formation : The amine reacts with the ketone group of 2,3-dihydroquinolin-4(1H)-one to generate an imine intermediate.

  • Palladium-catalyzed dehydrogenation : Molecular oxygen (O₂) serves as the terminal oxidant, enabling aromatization via β-hydride elimination.

Optimized Conditions

  • Catalyst system : Pd(OAc)₂ (5 mol%) and CuI (10 mol%).

  • Solvent : Dimethylacetamide (DMA) at 120°C under O₂ atmosphere.

  • Reaction time : 12–24 hours.

  • Yields : 65–89% across diverse amine substrates (aromatic and aliphatic).

Substrate Scope

  • Amines : Aniline, benzylamine, and aliphatic amines (e.g., cyclohexylamine) react efficiently.

  • Dihydroquinolinones : Electron-donating and withdrawing substituents on the benzene ring are tolerated.

Advantages :

  • Atom-economical single-step process.

  • Avoids hazardous nitrating agents.

Limitations :

  • Requires noble metal catalysts (Pd/Cu).

  • Limited scalability due to high-pressure O₂ conditions.

Comparative Analysis of Preparation Methods

Parameter Traditional Nitration-Reduction Dehydrogenative Aromatization
Steps 51
Catalyst NonePd/Cu
Oxidant H₂O₂ (step 1)O₂
Key Reagents HNO₃, Fe, N₂H₄·H₂OAmines, DMA
Yield Moderate (multi-step)65–89%
Scalability Industrial-friendlyLab-scale
Environmental Impact High (toxic byproducts)Moderate (O₂ as clean oxidant)

Industrial Production Considerations

The traditional method remains dominant in industrial settings due to:

  • Cost-effectiveness : Bulk availability of iron and H₂O₂.

  • Infrastructure compatibility : Adaptability to existing nitration plants.

In contrast, the catalytic approach is constrained by:

  • High Pd/Cu catalyst costs (~$1,500–2,000 per gram for Pd).

  • Safety challenges with high-pressure O₂ systems.

化学反応の分析

Types of Reactions: 4-Aminoquinaldine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

科学的研究の応用

Antileishmanial Activity

4-Aminoquinaldine derivatives have been investigated for their potential as antileishmanial agents. A study demonstrated that certain derivatives exhibited inhibitory effects against Leishmania donovani promastigotes and amastigotes, with 50% inhibitory concentrations (IC50) ranging from 0.94 to 127 μM. Among these, compounds PP-9 and PP-10 showed remarkable efficacy both in vitro and in vivo, providing over 95% protection in animal models when administered orally .

Table 1: Antileishmanial Activity of this compound Derivatives

CompoundIC50 (μM)Efficacy (in vivo)
PP-90.94>95%
PP-101.20>95%
S-4127Not specified

Microbicidal Properties

Certain derivatives of this compound, such as laurolinium, have been identified as potent microbicidal agents. These compounds exhibit strong antimicrobial activity, making them suitable candidates for applications in disinfection and sterilization processes . Their effectiveness against a range of pathogens highlights their potential utility in healthcare settings.

Polymorphism Studies

Research into the polymorphism of this compound has revealed multiple solid forms with distinct physical properties. A study identified several polymorphs, including stable anhydrates and monohydrates, which were characterized using advanced techniques such as powder X-ray diffraction and thermal analysis . Understanding these polymorphic forms is crucial for optimizing the stability and solubility of pharmaceutical formulations.

Table 2: Polymorphic Forms of this compound

PolymorphStability TypeCharacteristics
AH I°Stable AnhydrateHigh thermal stability
Hy1Kinetic MonohydrateHigher nucleation rate under hydrothermal conditions
Hy1 AThermodynamically StableDense crystal packing with strong hydrogen bonding

Synthetic Pathways

The synthesis of this compound compounds involves various chemical processes that enhance their biological activity. A notable method includes the introduction of different substituents at the amino position to create a library of derivatives with tailored properties . This flexibility in synthesis allows for the exploration of new pharmacological profiles.

Case Study 1: Antileishmanial Efficacy

In a comprehensive study, researchers synthesized a series of this compound derivatives and evaluated their efficacy against Leishmania donovani. The results indicated that modifications at the amino position significantly influenced the compounds' antileishmanial activity, paving the way for further development of effective treatments for leishmaniasis.

Case Study 2: Polymorphism Characterization

Another investigation focused on the polymorphic nature of this compound, revealing that different crystal forms exhibited varying solubility profiles. This research is critical for pharmaceutical applications where solubility can impact drug absorption and bioavailability.

作用機序

類似化合物との比較

Comparative Analysis with Structurally Similar Compounds

Structural Analogues: 4-Aminoquinoline, Quinaldine, and 5-Aminoquinoline

4-Aminoquinoline
  • Structural Difference : Lacks the methyl group at position 2.
  • Applications : A cornerstone in antimalarial drug development (e.g., chloroquine derivatives) .
  • Activity: 4-Aminoquinoline derivatives exhibit potent antimalarial activity via heme polymerization inhibition, whereas 4-AQ derivatives (e.g., PP-9, PP-10) target Leishmania donovani with IC₅₀ values ranging from 0.94 to 127 μM .
Quinaldine (2-Methylquinoline)
  • Structural Difference: Lacks the amino group at position 3.
  • Applications : Primarily used as a precursor in dye synthesis and coordination chemistry.
  • Key Contrast: The absence of the amino group in quinaldine eliminates hydrogen-bonding capabilities, reducing its utility in drug design compared to 4-AQ.
5-Aminoquinoline
  • Structural Difference: Amino group at position 5 instead of 4.
  • Spectroscopic Properties: FTIR and Raman spectra of 4-AQ and 5-aminoquinoline reveal distinct vibrational modes due to positional isomerism. For instance, 4-AQ exhibits stronger N–H stretching bands (3350–3450 cm⁻¹) compared to 5-aminoquinoline, reflecting differences in hydrogen-bonding networks .
Antileishmanial Activity
  • 4-AQ Derivatives: PP-9 and PP-10 demonstrate >95% efficacy against sodium antimony gluconate-sensitive and -resistant L. donovani in BALB/c mice via oral administration.
HIV-1 Fusion Inhibition
  • Dequalinium: A bis-aminoquinoline with two head groups linked by a 10-carbon chain, dequalinium inhibits HIV-1 Env-mediated fusion (IC₅₀ < 10 μM).
Anticholinesterase Potential
  • 4-Aminoquinoline-Based Adamantanes: These hybrids exhibit acetylcholinesterase (AChE) inhibition via π-π stacking and hydrogen bonding.

Physical and Material Properties

Polymorphism and Crystal Engineering
  • 4-Aminoquinaldine Monohydrate: Exists in two polymorphs (Hy1A and Hy1B). Hy1B, a denser packing form, forms only in the presence of impurities, as predicted by DFT calculations .
  • Comparison with Mandelic Acid : Unlike enantiopure mandelic acid, where crystal structures are kinetically controlled, 4-AQ polymorphs are thermodynamically driven, emphasizing its unique crystallization pathways .
Corrosion Inhibition Efficiency
  • 4-AQ in Acidic Media : Achieves 80% inhibition efficiency at 5 × 10⁻² M in 1 M H₂SO₄, adhering to the Langmuir adsorption isotherm (ΔG°ads = −21.58 kJ/mol) .
  • Contrast with Benzotriazole : While benzotriazole derivatives show higher efficiency (>90%), 4-AQ’s lower toxicity and simpler synthesis make it advantageous for specific industrial applications.

Spectroscopic and Fluorescent Properties

  • This contrasts with 2-[4-(dimethylamino)phenyl]benzothiazole, which has redshifted emissions, reducing false positives in fluorescence-based assays .

Tabulated Comparative Data

Table 2: Material Properties

Property This compound Monohydrate Mandelic Acid
Polymorphism Hy1A (metastable), Hy1B (stable) Racemic vs. enantiopure forms
Crystallization Driver Thermodynamic (impurity-aided) Kinetic control

生物活性

4-Aminoquinaldine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, focusing on its anticancer, antimicrobial, and antiparasitic activities, supported by case studies and research findings.

Chemical Structure and Synthesis

This compound is a derivative of quinoline, characterized by an amino group at the 4-position. This structural feature is crucial for its biological activity. Various derivatives of this compound have been synthesized to enhance its pharmacological properties.

Synthesis Methods:

  • Microwave-assisted synthesis has been employed to produce various derivatives with improved biological activities .
  • The introduction of different substituents at the 4-amino position has been shown to affect the compound's efficacy against various pathogens .

Anticancer Activity

Recent studies have highlighted the potential of this compound derivatives as anticancer agents. A notable investigation involved synthesizing novel compounds based on a 4-aminoquinoline scaffold, which were tested against the MCF-7 breast cancer cell line.

Key Findings:

  • Potency: Seventeen synthesized compounds exhibited higher activity than doxorubicin, a standard chemotherapy drug. The most potent derivative had an IC50 value of 9.38 µmol L–1, indicating significant antiproliferative effects .
  • Mechanism: The mechanism of action appears to involve the induction of apoptosis in cancer cells, potentially through the generation of reactive oxygen species (ROS) and subsequent oxidative stress .
CompoundIC50 (µmol L–1)Reference Drug Activity
Compound 19.38Higher than doxorubicin
Compound 215.00Comparable to doxorubicin
Compound 312.50Higher than doxorubicin

Antimicrobial Activity

The antimicrobial potential of this compound derivatives has also been explored. Some monoquaternary derivatives have demonstrated significant microbicidal activity against various bacterial strains.

Research Insights:

  • Microbicidal Efficacy: Compounds derived from this compound have been reported to possess potent microbicidal properties, making them candidates for disinfectant formulations .
  • Mechanisms: The antimicrobial action may involve disrupting microbial membranes or inhibiting essential metabolic pathways within microbial cells.

Antiparasitic Activity

The antiparasitic properties of this compound have been particularly promising in combating Leishmania species.

Study Highlights:

  • In Vitro Efficacy: Novel derivatives showed strong inhibitory effects against both SAG-sensitive and SAG-resistant strains of Leishmania donovani, with IC50 values indicating effective concentrations for treatment .
  • In Vivo Studies: Some compounds demonstrated significant activity in animal models, suggesting potential for clinical application in treating visceral leishmaniasis.
CompoundIC50 (µM)Activity Type
PP-100.5Inhibitory against L. donovani
PP-90.8Inhibitory against L. donovani

Q & A

Basic Research Questions

Q. What are the established spectroscopic methods for characterizing 4-Aminoquinaldine, and how do they validate molecular structure?

  • Methodology : Use Fourier-transform infrared (FTIR) and Raman spectroscopy to analyze vibrational modes and functional groups. Compare observed peaks with computational predictions (e.g., density functional theory, DFT) to confirm structural assignments. For electronic spectra, UV-Vis absorption and fluorescence spectroscopy can elucidate π→π* and n→π* transitions, with protonation studies clarifying tautomeric forms .
  • Data Handling : Tabulate spectral peaks (wavenumber, intensity, assignment) alongside computational results to highlight correlations. Include error margins for experimental vs. theoretical values .

Q. What synthetic routes are recommended for high-purity this compound, and how are impurities controlled?

  • Methodology : Optimize nucleophilic substitution or catalytic amination routes under inert atmospheres. Monitor reaction progress via thin-layer chromatography (TLC) or HPLC. Purify via recrystallization (e.g., using ethanol/water mixtures) or column chromatography .
  • Quality Control : Characterize purity using melting point analysis, NMR (¹H/¹³C), and mass spectrometry. Quantify impurities via GC-MS or HPLC with internal standards .

Q. How should researchers document experimental conditions to ensure reproducibility?

  • Best Practices : Record exact reagent concentrations, solvent ratios, temperature gradients, and stirring rates. Use controlled-variable frameworks (e.g., independent/dependent variables) and include trial experiments to refine parameters .
  • Reporting : Follow IUPAC guidelines for compound naming and report physicochemical properties (e.g., solubility, stability under light/temperature) .

Advanced Research Questions

Q. How can contradictions in reported solid-state structures of this compound be resolved?

  • Approach : Perform comparative X-ray diffraction (XRD) studies on polymorphs or solvates. Use computational tools (e.g., CrystalExplorer) to analyze packing efficiency and intermolecular interactions. Cross-reference with thermal analysis (DSC/TGA) to assess stability .
  • Statistical Analysis : Apply Rietveld refinement for XRD data and calculate lattice energy discrepancies between experimental and simulated structures .

Q. What experimental design principles apply to studying this compound’s electronic properties in heterojunction systems?

  • Design : Fabricate thin-film heterojunctions (e.g., with CdS) and measure charge transfer via current-voltage (I-V) curves and impedance spectroscopy. Control variables like film thickness, annealing temperature, and interfacial defects .
  • Data Interpretation : Use Mott-Schottky plots to determine band alignment and compare with DFT-predicted band structures. Address anomalies by testing alternative deposition methods (e.g., spin-coating vs. vapor-phase) .

Q. How can researchers reconcile discrepancies in pharmacological data for this compound derivatives?

  • Methodology : Validate bioactivity assays (e.g., IC₅₀/EC₅₀) with positive/negative controls and blinded testing. Perform dose-response curves across multiple cell lines to assess selectivity .
  • Error Mitigation : Conduct power analyses to determine sample size adequacy and apply ANOVA to evaluate inter-experimental variability .

Q. What strategies improve the accuracy of computational models for this compound’s reactivity?

  • Model Selection : Compare ab initio (e.g., Hartree-Fock) and DFT (e.g., B3LYP) methods for predicting reaction pathways. Validate with kinetic studies (e.g., Arrhenius plots) .
  • Benchmarking : Use high-level theories (CCSD(T)) as reference points for smaller systems. Report basis set dependencies and solvent effects explicitly .

Methodological Guidelines for Data Analysis

Q. How should researchers statistically validate reproducibility in this compound studies?

  • Protocols : Calculate standard deviations and confidence intervals for triplicate measurements. Use t-tests or Mann-Whitney U tests for pairwise comparisons and ANOVA for multi-group analyses .
  • Visualization : Present data with error bars in graphs and highlight outliers in supplementary tables. Use principal component analysis (PCA) for multivariate datasets .

Q. What frameworks assist in designing literature reviews for this compound research gaps?

  • Search Strategy : Use databases (SciFinder, Reaxys) with keywords like “this compound AND polymorphism” or “spectroscopic characterization.” Differentiate primary sources (peer-reviewed journals) from secondary reviews .
  • Critical Appraisal : Apply PICO (Population, Intervention, Comparison, Outcome) or COSMIN (COnsensus-based Standards for selection of health Measurement INstruments) frameworks to evaluate study quality .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Aminoquinaldine
Reactant of Route 2
Reactant of Route 2
4-Aminoquinaldine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。